molecular formula C11H15NO B12291158 [1-(1-Phenylethyl)aziridin-2-yl]methanol

[1-(1-Phenylethyl)aziridin-2-yl]methanol

Cat. No.: B12291158
M. Wt: 177.24 g/mol
InChI Key: BMEHDCBKAUDFBH-UHFFFAOYSA-N
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Description

[1-(1-Phenylethyl)aziridin-2-yl]methanol is a chiral aziridine derivative of interest in synthetic organic chemistry. Its structure incorporates both an aziridine ring, a strained three-membered heterocycle known for its reactivity, and a phenylethyl group, which provides a stereocenter. This combination makes the compound a valuable scaffold and chiral building block for developing asymmetric syntheses, particularly in the preparation of complex molecules like pharmaceuticals and fine chemicals . The methanol functional group enhances the molecule's versatility, allowing for further functionalization to create ligands for catalysis or other advanced intermediates. Researchers can employ this compound in the development of new catalytic asymmetric reactions, including alkylations . It is supplied as a high-purity material for research purposes only. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(1-phenylethyl)aziridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHDCBKAUDFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Phenylethyl Aziridin 2 Yl Methanol and Its Derivatives

Stereoselective Synthesis of N-(1-Phenylethyl)aziridine-2-carboxylates as Key Precursors

The synthesis of the target compound, [1-(1-Phenylethyl)aziridin-2-yl]methanol, typically commences with the preparation of N-(1-phenylethyl)aziridine-2-carboxylate esters. These esters function as crucial chiral synthons, combining a chiral auxiliary—the (R)- or (S)-1-phenylethyl group—with the versatile aziridine (B145994) ring structure. nih.gov

Gabriel–Cromwell Reaction Approaches to Aziridine Ring Formation

A prominent method for constructing the N-substituted aziridine-2-carboxylate (B8329488) framework is the Gabriel–Cromwell reaction. nih.govtandfonline.com This multistep, one-pot process involves the reaction of a 2,3-dihalopropionate with a primary amine, in this case, (R)- or (S)-1-phenylethylamine. nih.govnih.gov The sequence generally proceeds through the bromination of an acrylate (B77674), followed by the elimination of hydrogen bromide to form an α-bromoacrylate. Subsequent conjugate addition of the amine and intramolecular cyclization via nucleophilic displacement of the α-bromide yields the aziridine ring. tandfonline.comresearchgate.net

For instance, the synthesis of N-(1-phenylethyl)aziridine-2-carboxylates can be achieved by reacting a 3,3-dibromopropanoate with either (R)- or (S)-1-phenylethylamine. nih.gov This approach, however, typically results in a mixture of diastereomers, necessitating further purification steps. nih.gov

Diastereomeric Separation and Enantiopurification Techniques

Following the Gabriel-Cromwell synthesis, the resulting product is a mixture of diastereomers, such as (2R,1'R)- and (2S,1'R)-5 from (R)-1-phenylethylamine. nih.gov The separation of these diastereomers is a critical step to obtain enantiomerically pure precursors. This is most commonly accomplished using chromatographic techniques. nih.gov

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for separating enantiomers and diastereomers of chiral aziridines. researchgate.net Chiral stationary phases based on cyclodextrins, cyclofructans, amylose, and cellulose (B213188) have demonstrated good selectivity for these separations. researchgate.net The choice of the stationary phase and the chromatographic conditions are crucial for achieving baseline separation of the desired stereoisomers.

Conversion of Aziridine-2-carboxylates to this compound

Once the enantiomerically pure N-(1-phenylethyl)aziridine-2-carboxylate ester is isolated, the next crucial step is the reduction of the carboxylate group to a primary alcohol, yielding the target compound, this compound.

Reductive Methodologies for Carboxylate Transformation (e.g., LiAlH₄, NaBH₄/LiCl)

The transformation of the ester functionality into a hydroxymethyl group is a standard reduction reaction. Several reducing agents can accomplish this, with the choice often depending on the desired reactivity and selectivity.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of readily converting esters to primary alcohols. nih.govmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.comrsc.org This method is highly effective for the reduction of N-(1-phenylethyl)aziridine-2-carboxylates to the corresponding aziridine alcohols. nih.govnih.gov

Sodium Borohydride (B1222165)/Lithium Chloride (NaBH₄/LiCl): While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters efficiently, its reactivity can be significantly enhanced by the addition of a Lewis acid, such as lithium chloride (LiCl). nih.govresearchgate.networdpress.com This milder reagent combination provides an alternative to LiAlH₄ for the reduction. nih.gov The NaBH₄/LiCl system has been successfully used in the synthesis of aziridine alcohols from their corresponding esters. nih.govepa.gov

Reducing AgentSolventTypical ConditionsReference
LiAlH₄ (Lithium Aluminum Hydride)THF or Diethyl EtherAnhydrous, 0 °C to room temperature nih.govmasterorganicchemistry.com
NaBH₄/LiCl (Sodium Borohydride/Lithium Chloride)THF/Methanol (B129727)Room temperature to reflux nih.govresearchgate.netreddit.com

Multistep Strategies Involving Terminal Aziridine Ring Closure

An alternative to the direct reduction of a pre-formed aziridine-2-carboxylate is a multistep strategy where the aziridine ring is formed as the final step. One such synthesis of (2S,1'R)-[1-(1-phenylethyl)aziridin-2-yl]methanol has been described, showcasing a different strategic approach to the target molecule. nih.gov This involves building a suitably functionalized open-chain precursor and then inducing cyclization to form the strained three-membered ring. Such methods can offer advantages in controlling stereochemistry at different positions before the ring-closing step.

Synthesis of Derivatives via Functionalization of the Methanol Moiety

The primary alcohol group of this compound is a versatile handle for further synthetic modifications, allowing for the creation of a wide range of derivatives. The hydroxyl group can undergo various transformations common to primary alcohols.

For example, the alcohol can be oxidized to the corresponding aldehyde, (R)-1-((R)-1-phenylethyl)aziridine-2-carbaldehyde, using methods like Swern oxidation. frontiersin.org This aldehyde can then serve as a key intermediate for chain extension reactions, such as the Wittig reaction, to introduce new carbon-carbon bonds. frontiersin.org Furthermore, the hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) or participate in cyclization reactions. For instance, treatment of aziridine-2-methanols with phosgene (B1210022) can lead to the formation of N-substituted 4-(chloromethyl)oxazolidinones through intramolecular cyclization. bioorg.org

Reagent(s)TransformationProduct TypeReference
Oxalyl chloride, DMSO, Triethylamine (B128534) (Swern Oxidation)OxidationAziridine-2-carbaldehyde frontiersin.org
PhosgeneIntramolecular CyclizationOxazolidinone bioorg.org
Phosphorus tribromideHalogenation2-(Bromomethyl)aziridine-
Acyl chloride, PyridineEsterificationAziridin-2-ylmethyl ester-

Oxidation to Aziridine-2-carboxaldehydes (e.g., Swern Oxidation)

The conversion of N-(1-phenylethyl)aziridine-2-methanols to their corresponding aldehydes is a key synthetic step. Aziridine aldehydes are typically prepared from the corresponding alcohols via Swern oxidation. nih.gov This method is favored because it proceeds under mild conditions, which is crucial for handling the relatively sensitive aziridine ring. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. frontiersin.orgorgsyn.org

For instance, the oxidation of ((R)-1-((R)-1-phenylethyl)aziridin-2-yl)methanol can be achieved by adding a solution of the alcohol in dichloromethane (B109758) to a pre-formed mixture of oxalyl chloride and DMSO in dichloromethane at a low temperature, typically -78°C. frontiersin.org After a period of stirring, triethylamine is added to complete the reaction, yielding the crude aziridine-2-carboxaldehyde. frontiersin.org While these aldehydes are stable enough for purification by silica (B1680970) gel chromatography, they are often prepared fresh and used immediately in subsequent steps. nih.gov

Table 1: Reagents and Conditions for Swern Oxidation of this compound

Step Reagent Solvent Temperature
1 Oxalyl Chloride, Dimethyl Sulfoxide (DMSO) Dichloromethane (CH₂Cl₂) -78°C
2 This compound in CH₂Cl₂ Dichloromethane (CH₂Cl₂) -78°C
3 Triethylamine (Et₃N) Dichloromethane (CH₂Cl₂) -78°C

Data derived from a representative Swern oxidation procedure. frontiersin.org

Transformations of the Aldehyde Functionality (e.g., Wittig Reactions)

The aldehyde group of aziridine-2-carboxaldehydes serves as a versatile handle for further molecular elaboration, most notably through Wittig reactions. frontiersin.org The Wittig reaction allows for the formation of a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com This transformation is a powerful tool for extending the carbon chain and introducing new functional groups. rsc.orgpsu.edu

A practical application involves the two-carbon extension of an aziridine-2-carboxaldehyde. Following its synthesis via Swern oxidation, the crude aldehyde can be subjected to a Wittig reaction to produce an acrylate derivative. For example, the reaction of (R)-1-((R)-1-phenylethyl)aziridine-2-carbaldehyde with a suitable phosphorane yields (E)-methyl 3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylate. frontiersin.org This sequence demonstrates the efficient conversion of the alcohol to an α,β-unsaturated ester. frontiersin.org The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com

Enantioselective Approaches to Related Aziridinylmethanol Systems

Enantiomerically pure aziridines are highly sought-after intermediates in asymmetric synthesis. nih.gov Their synthesis often involves strategies that either construct the aziridine ring on a chiral molecule or utilize chiral catalysts to control the stereochemistry of the ring formation.

Incorporating Aziridine Rings into Achiral or Chiral Skeletons

A fundamental approach to synthesizing chiral aziridines involves the reaction of imines with carbenes or carbenoids. Enantioselectivity can be induced by using chiral catalysts. For example, rhodium-catalyzed nitrene transfer to olefins is a common method. illinois.edu Another strategy is the asymmetric aziridination of imines via an imino Corey-Chaykovsky reaction, which can be catalyzed by chiral sulfides to achieve high enantiomeric excess. rsc.org

Furthermore, aziridine rings can be incorporated into more complex structures through intramolecular cyclization reactions. For instance, pyrroles can be synthesized from propargyl aziridines through metal-catalyzed intramolecular cyclization and ring-breaking of the aziridine. mdpi.com The aziridine ring itself is a versatile synthon that can undergo regioselective ring-opening reactions with various nucleophiles, leading to the formation of diverse azaheterocycles. frontiersin.orgnih.govresearchgate.net This reactivity allows for the transformation of simple aziridines into more complex, biologically relevant scaffolds like pyrrolidines and piperidines. frontiersin.org

Table 2: Examples of Aziridine Incorporation Strategies

Starting Materials Key Reaction Product Type
Imines, Diazo compounds Catalytic Asymmetric Aziridination Chiral Aziridines
Propargyl Aziridines Metal-Catalyzed Cyclization/Rearrangement Pyrroles
Aziridine-2-carboxylates Nucleophilic Ring Opening & Cyclization Pyrrolidines, Piperidines

Information compiled from multiple synthetic strategies. rsc.orgmdpi.comfrontiersin.org

Strategies Involving Nucleophilic Cleavage of Oxirane Rings

An alternative and powerful enantioselective strategy for accessing chiral amino alcohols, the precursors to aziridinylmethanols, involves the nucleophilic ring-opening of epoxides (oxiranes). dntb.gov.uayoutube.com Epoxides, being highly strained three-membered rings, are susceptible to attack by nucleophiles. youtube.com

This approach often begins with an enantiomerically pure epoxide. The ring is opened by a nitrogen-based nucleophile, such as an azide (B81097) ion (N₃⁻), to produce a vicinal azido (B1232118) alcohol. dntb.gov.ua The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom in an Sₙ2-like fashion, leading to an inversion of stereochemistry at that center. youtube.comyoutube.com The resulting azido alcohol can then be readily converted to the corresponding aziridine through a subsequent intramolecular reaction, typically involving reduction of the azide to an amine followed by cyclization. This method provides excellent stereochemical control, transferring the chirality of the starting epoxide to the final aziridine product.

Stereochemical Aspects in the Chemistry of 1 1 Phenylethyl Aziridin 2 Yl Methanol

Control of Stereoselectivity in Aziridine (B145994) Ring Formation

The enantiopurity of [1-(1-Phenylethyl)aziridin-2-yl]methanol and its derivatives is crucial for their application in asymmetric synthesis. nih.gov The stereochemical integrity of the final product is established during the formation of the three-membered aziridine ring. Several strategies have been developed to control the stereoselectivity of this critical step.

One common and effective method involves the cyclization of chiral precursors. For instance, derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid can be synthesized from amino acids like L-serine, establishing the stereocenter at the C2 position of the aziridine ring. nih.gov The use of a chiral amine, such as (R)- or (S)-1-phenylethylamine, introduces the second element of stereocontrol. rsc.org The diastereomers formed in such reactions can often be separated, allowing for the isolation of a single, enantiomerically pure aziridine precursor. nih.gov

Another powerful approach is the use of asymmetric reactions, such as the asymmetric transfer hydrogenation of α-amino ketones, followed by in-situ cyclization. This method allows for the creation of chiral aziridines with high enantiomeric excess (up to 99% ee). scielo.br The process typically involves the reduction of an N-protected α-amino ketone using a chiral catalyst, followed by treatment with a reagent like tosyl chloride and a base to induce cyclization into the corresponding N-protected aziridine. scielo.br

The synthesis of the parent alcohol, this compound, is often achieved through the reduction of the corresponding aziridine-2-carboxylate (B8329488) esters. nih.gov The stereochemistry at C2 is thus set by the ester precursor. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or a milder combination of sodium borohydride (B1222165) (NaBH₄) and lithium chloride (LiCl). nih.gov

Table 1: Methods for Stereoselective Aziridine Ring Formation

MethodDescriptionKey Reagents/FeaturesStereochemical Control
Cyclization of Chiral Precursors Diastereoselective cyclization of an acyclic precursor derived from a chiral pool material (e.g., an amino acid) and a chiral amine.(R)- or (S)-1-phenylethylamine, L-serine derivatives.Control of C2 and N-substituent stereocenters; separation of diastereomers. nih.gov
Asymmetric Hydrogenation Asymmetric transfer hydrogenation of an α-amino ketone followed by cyclization.Ruthenium (II) catalyst with a chiral ligand (e.g., (1R,2R)-N-(p-toluenesulfonyl)-1,2-ethylenediamine), TsCl, base.High enantioselectivity (up to 99% ee) in the formation of the aziridine ring. scielo.br
Reduction of Aziridine Esters Reduction of an enantiomerically pure N-(1-phenylethyl)aziridine-2-carboxylate ester to the corresponding alcohol.LiAlH₄ or NaBH₄/LiCl.The stereochemistry at C2 is retained from the starting ester. nih.gov

Diastereoselectivity and Enantioselectivity in Subsequent Transformations

Once formed, the stereocenters within this compound and its derivatives exert significant control over the stereochemical outcome of subsequent reactions. This includes transformations of functional groups attached to the C2 position and nucleophilic ring-opening reactions of the aziridine itself. nih.govresearchgate.net

Transformations at the C2 position are highly influenced by the existing stereochemistry. For example, the reduction of an aziridine ketone, such as (2R,1'S)-51, with a sodium borohydride/zinc chloride mixture proceeds with high diastereoselectivity (de 92%) to yield the corresponding alcohol (2R,1'S,1''S)-52. nih.gov This chelation-controlled reduction demonstrates how the chiral centers dictate the approach of the reducing agent. nih.gov Similarly, the addition of organometallic reagents like phenyllithium (B1222949) to an aziridine aldehyde, (2S,1'R)-6, can achieve high diastereoselectivity, allowing for the chromatographic separation of the major diastereomeric alcohol product. nih.gov

The regioselective ring-opening of the aziridine is a key transformation that produces valuable 1,2-difunctionalized compounds. researchgate.netresearchgate.net The outcome of this reaction is highly dependent on the nature of the nucleophile, the reaction conditions, and the substituents on the aziridine ring. researchgate.net For instance, in the presence of an acid like trifluoroacetic acid (TFA) and a nucleophile like water, the ring-opening of an aziridine with a γ-keto group on the C2 side chain occurs preferentially at the C2 carbon. researchgate.net This process is believed to proceed through an N-aziridinium ion intermediate, where the attack at the more substituted C2 position is favored. researchgate.net

Table 2: Examples of Stereoselective Transformations

Starting MaterialReactionReagentsMajor ProductDiastereomeric Excess (de) / Stereochemical Outcome
(2R,1'S)-Aziridine KetoneKetone ReductionNaBH₄ / ZnCl₂(2R,1'S,1''S)-Aziridine Alcohol92% de. nih.gov
(2S,1'R)-Aziridine AldehydeGrignard AdditionPhMgBr(2S,1'S,1''R)-Aziridine Alcohol>80% de. nih.gov
1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-oneAcid-catalyzed Ring OpeningTFA, Acetone (B3395972)/H₂O(R)-4-hydroxy-5-(((R)-1-phenylethyl)amino)dec-9-en-2-oneRegioselective attack at C2. researchgate.netfrontiersin.org
(2S,1'R)-Aziridine KetoneKetone ReductionLiAlH₄Mixture of (2S,1'R,1''R)- and (2S,1'S,1''R)-alcoholsLow diastereoselectivity (up to 33%). nih.gov

It is noteworthy that not all transformations proceed with high diastereoselectivity. The reduction of an aziridine ketone with the powerful reducing agent LiAlH₄ can lead to low diastereoselectivity, affording a mixture of alcohol diastereomers that require chromatographic separation. nih.gov

Influence of the 1-Phenylethyl Chiral Auxiliary on Stereochemical Outcomes

The 1-phenylethyl group is not merely a substituent; it is an active chiral auxiliary that plays a pivotal role in governing the stereoselectivity of reactions. nih.govrsc.org Its steric bulk and electronic properties influence the conformation of the aziridine ring and its substituents, thereby directing the approach of incoming reagents to a specific face of the molecule. nih.gov

This directing effect is evident in the transformations discussed previously. In the chelation-controlled reduction of an aziridine ketone, the 1-phenylethyl group, in concert with the C2 stereocenter, helps to organize the transition state to favor one diastereomeric product. nih.gov The configuration of the chiral auxiliary is critical; using (R)- or (S)-1-phenylethylamine leads to the formation of opposite enantiomers of the final products. nih.gov This principle allows for access to either enantiomer of a target molecule by simply choosing the appropriate enantiomer of the chiral auxiliary.

The influence of the 1-phenylethyl group extends to the regioselectivity of aziridine ring-opening reactions. The formation of the proposed N-aziridinium ion intermediate is influenced by the stereoelectronics imposed by the chiral auxiliary. researchgate.net The subsequent nucleophilic attack is then guided to a specific carbon (C2 or C3) and a specific face, leading to a product with a defined stereochemistry. researchgate.net

A significant advantage of the 1-phenylethyl group as a chiral auxiliary is that it can be readily removed at various stages of a synthetic sequence. nih.gov The most common method for its removal is catalytic hydrogenation, which cleaves the benzylic C-N bond to unmask a primary or secondary amine. nih.gov This step effectively transfers the chirality built up under the influence of the auxiliary to the final target molecule. nih.gov

Controlling Diastereoselectivity: Directing the stereochemical outcome during the formation of new stereocenters. nih.gov

Enabling Enantiomeric Synthesis: Allowing access to either enantiomer of a target product by selecting the (R)- or (S)-auxiliary. nih.gov

Facilitating Purification: Enabling the separation of diastereomeric intermediates. nih.gov

Being Readily Removable: Allowing for the transfer of chirality to the final product without being part of its core structure. nih.gov

The combination of a chiral synthon (the aziridine-2-methanol core) with an effective chiral auxiliary (the 1-phenylethyl group) makes this class of compounds exceptionally useful in the field of asymmetric synthesis. nih.govdoaj.org

Reactivity and Transformation Pathways of 1 1 Phenylethyl Aziridin 2 Yl Methanol Derivatives

Aziridine (B145994) Ring-Opening Reactions

The cleavage of one of the carbon-nitrogen bonds in the aziridine ring is a fundamental transformation, providing a versatile route to various nitrogen-containing compounds. researchgate.net The regiochemistry and stereochemistry of these reactions are influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions employed. nih.gov

Non-activated aziridines, such as those derived from [1-(1-Phenylethyl)aziridin-2-yl]methanol, necessitate activation before they can react with nucleophiles. semanticscholar.org This is typically achieved by forming an aziridinium (B1262131) ion. A common method for introducing an azide (B81097) group involves the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid. This approach has been successfully used for the regioselective ring opening of aziridines to synthesize chiral terminal 1,2-diamines after subsequent reduction of the azide. researchgate.net The reaction proceeds via the formation of an aziridinium intermediate, which is then attacked by the azide nucleophile. researchgate.net

The general mechanism for nucleophilic ring-opening involves two primary pathways, depending on the site of nucleophilic attack, which is heavily influenced by the substituents present on the aziridine ring. frontiersin.orgresearchgate.net

Table 1: Examples of Nucleophilic Ring Opening Reactions

Aziridine DerivativeNucleophileActivating Agent/CatalystProduct TypeReference
N-(1-phenylethyl)aziridineTMSN3Lewis Acidβ-azido amine researchgate.net
N-(1-phenylethyl)aziridineCyanideN-methylationβ-cyano amine nih.gov
N-Boc-aziridine-2-carboxylate[18F]Fluoride- (Activated Aziridine)α-[18F]fluoro-β-alanine nih.gov
(1'-phenylethyl)aziridinesIodide (from TMSI)TMSIβ-iodo amine researchgate.net

The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the C2 (substituted) or C3 (unsubstituted) carbon, leading to N1-C2 or N1-C3 bond cleavage, respectively—is a critical aspect of aziridine chemistry. frontiersin.orgresearchgate.net This selectivity is governed by a combination of steric, electronic, and reaction-condition-dependent factors. nih.govfrontiersin.org

In the case of 2-substituted, non-activated aziridines like this compound derivatives, the outcome of the nucleophilic attack can be directed. For instance, studies on aziridines with a γ-keto group in the C2 substituent showed that ring-opening with water as a nucleophile under acidic conditions (TFA) occurred preferentially at the C2 position. frontiersin.orgresearchgate.net Conversely, when the C2 substituent contained a γ-silylated hydroxy group, the nucleophilic attack occurred at the unsubstituted C3 position. frontiersin.orgresearchgate.net

The choice of activating agent and nucleophile also plays a pivotal role. For N-acyl activated aziridine-2-carboxylates, nucleophiles such as azide, halide, or cyanide tend to attack the more hindered C2 carbon. nih.gov In many acid-catalyzed reactions of N-(1-phenylethyl)aziridines, the opening is expected to occur at the less substituted carbon atom (C3). nih.gov However, high regioselectivity for attack at the C2 position has been achieved, for example, in the N-methylation-activated opening with cyanide, which yielded the C2-attack product with a 97:3 selectivity. nih.gov

Acid catalysis is a common and effective strategy for the ring-opening of non-activated aziridines. nih.govrsc.org The process begins with the protonation or coordination of a Lewis acid to the aziridine nitrogen, forming an activated aziridinium ion. bioorg.orgmdpi.com This intermediate is highly electrophilic and readily undergoes nucleophilic attack. bioorg.org

The reaction of (1'R, 2R)- and (1'R, 2S)-1-(2-phenylethanol) aziridine-2-carboxylates with hydrochloric acid in acetone (B3395972) proceeds quantitatively and with high regio- and enantiospecificity. mdpi.com The reaction follows an SN2 mechanism, where the chloride ion attacks the C2 carbon, leading to a complete inversion of configuration. mdpi.com The regioselectivity for C2 attack in this specific case is attributed to the increased electrophilicity of the C2 carbon, potentially via intramolecular hydrogen bonding between the ester and hydroxyl groups. mdpi.com

Different protic acids can influence the reaction's efficiency and regiochemistry. For example, in the ring-opening of an aziridine bearing a γ-keto alkyl substituent, trifluoroacetic acid (TFA) in an acetone/water mixture was found to be highly efficient, leading to C2-attack, while neat acetic acid failed to yield a product. researchgate.netnih.gov

Aziridinium Ion Intermediates and Their Reactivity

Aziridinium ions are central intermediates in the chemistry of non-activated aziridines. semanticscholar.org Their generation transforms the inert aziridine into a potent electrophile, enabling a wide range of subsequent reactions. nih.gov

Aziridinium ions can be generated through several methods, most commonly by the reaction of the nucleophilic aziridine nitrogen with an external electrophile. nih.gov

N-Alkylation: The reaction of an enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate (B1224126) generates a stable methylaziridinium ion. rsc.org This quaternary ammonium species is highly activated and can be reacted with various nucleophiles in a completely regio- and stereoselective manner. rsc.org Similarly, ethyl trifluoromethanesulfonate can be used for N-ethylation, activating the ring for subsequent attack by nucleophiles like acetate. semanticscholar.orgmdpi.com

N-Acylation: Acid chlorides react readily with the basic nitrogen of 2-acyl-[1-(1-phenylethyl)]aziridines to form N-acylaziridinium ion intermediates. bioorg.orgnih.gov The chloride ion released during this process can then act as a nucleophile to open the ring. bioorg.org

Reaction with Silyl (B83357) Electrophiles: Trimethylsilyl (B98337) iodide (TMSI) is another effective electrophile for generating aziridinium ions from enantiopure (1'-phenylethyl)aziridines. researchgate.net The intermediate silyl-aziridinium ion is then opened by the iodide counter-ion. researchgate.net

Table 2: Methods for Generating Aziridinium Ions

ElectrophileAziridinium Ion TypeSubsequent NucleophileReference
Methyl trifluoromethanesulfonateN-MethylaziridiniumNitrile, other external nucleophiles rsc.org
Ethyl trifluoromethanesulfonateN-EthylaziridiniumAcetate, Azide semanticscholar.org
Acid Chlorides (e.g., Acetyl chloride)N-AcylaziridiniumChloride (from electrophile) bioorg.orgnih.gov
Trimethylsilyl iodide (TMSI)N-SilylaziridiniumIodide (from electrophile) researchgate.net

Bicyclic aziridinium ions are formed when a suitable leaving group on a side chain of the aziridine is displaced by the intramolecular nucleophilic attack of the aziridine nitrogen. nih.govnih.gov These strained bicyclic intermediates are powerful synthons for constructing larger azaheterocycles, such as piperidines and azepanes, through ring-expansion reactions. nih.govfrontiersin.org

The ring-opening of these bicyclic systems by a nucleophile can occur at two positions: the bridgehead carbon or the bridge carbon. nih.gov The regioselectivity of this attack dictates the size of the resulting heterocyclic ring. Attack at the bridgehead carbon leads to the formation of an azepane, while attack at the bridge carbon results in a piperidine (B6355638) ring. nih.gov This regioselectivity is dependent on the nature of the nucleophile used. nih.govfrontiersin.org

Furthermore, aziridinium ylides, formed from the reaction of bicyclic aziridines with metal carbenes, can undergo ring expansion. nih.govspringernature.com For example, bicyclic aziridines react with rhodium-bound vinyl carbenes to form complex dehydropiperidines through a concerted, pseudo- mdpi.comfrontiersin.org-sigmatropic rearrangement of an intermediate vinyl aziridinium ylide. chemrxiv.org This process allows for the rapid and stereocontrolled synthesis of highly substituted N-heterocycles. springernature.com

Transformations of the Alcohol and Other Functional Groups

The functional groups appended to the this compound core, particularly the primary alcohol and its corresponding aldehyde, serve as versatile handles for a wide array of chemical transformations. These modifications allow for molecular elongation and the introduction of new functionalities, with the stereochemistry of subsequent reactions often being directed by the existing chiral centers at C2 of the aziridine and on the phenylethyl auxiliary group. nih.gov

Modifications at the Primary Alcohol Moiety (e.g., Silylation)

The primary alcohol group in this compound derivatives is a key site for synthetic elaboration. While standard protection strategies like silylation are common for hydroxyl groups, its modification in this scaffold can also initiate or participate in rearrangements and ring-opening reactions of the strained aziridine ring.

A notable transformation involves the reaction of an N-(1-phenylethyl)aziridin-2-yl]methanol derivative with a silylating agent, which, rather than simply protecting the alcohol, facilitates the cleavage of the aziridine C-N bond. For instance, the synthesis of the antiviral agent (1R,2R)-1-(morpholin-4-yl)-1-phenyl-3-(trimethylsilyloxy)propan-2-amine involved a key step where the aziridine alcohol (2R,1′R,1′′S)-28 was treated with iodotrimethylsilane (B154268). This reaction did not yield a stable silylated alcohol; instead, it promoted a regioselective opening of the aziridine ring by the morpholine nucleophile to furnish the diamino alcohol 82, which was then further functionalized. nih.gov This process highlights how modification at the alcohol moiety can be coupled with the inherent reactivity of the aziridine ring to achieve complex structural changes.

Table 1: Silylation-Induced Ring Opening of an Aziridine Alcohol Derivative

Starting MaterialReagentsProductApplicationReference
(2R,1′R,1′′S)-1-(1-Phenylethyl)aziridin-2-ylmethanol1. Iodotrimethylsilane 2. Morpholine(1R,2R)-1-Morpholino-1-phenyl-3-(trimethylsilyloxy)propan-2-amineSynthesis of an antiviral agent nih.gov

Cycloaddition Reactions Involving Aziridine Moieties

The strained three-membered ring of aziridines can undergo electrocyclic ring-opening to form reactive intermediates, which can then participate in cycloaddition reactions. This pathway provides a powerful method for constructing five- and six-membered heterocyclic systems with a high degree of stereocontrol.

1,3-Dipolar Cycloadditions (e.g., with Azomethine Ylides)

Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from the thermal or photochemical ring-opening of aziridines. nih.govwikipedia.org These reactive intermediates readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to yield five-membered nitrogen-containing heterocycles like pyrrolidines and their analogues. wikipedia.orgnih.gov The reaction is a concerted, suprafacial process that allows for the transfer of the aziridine's stereochemistry to the final product. wikipedia.org

The versatility of this reaction is demonstrated by the wide range of dipolarophiles that can be employed. Electron-deficient alkenes and alkynes are common reaction partners, but heteroatom-containing systems are also effective. nih.gov For example, the azomethine ylide generated from an aziridine can react with:

Aldehydes: To form oxazolidine rings. nih.govmdpi.com

Imines: To produce imidazolidine derivatives.

Alkenes: To construct highly substituted pyrrolidine (B122466) rings. wikipedia.org

The stereoselectivity of these cycloadditions is a key feature. The conrotatory ring-opening of a trans-aziridine generates a specific geometry of the azomethine ylide, which in turn dictates the stereochemistry of the newly formed centers in the cycloadduct. nih.gov

Table 3: 1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides from Aziridines

Aziridine SourceDipolarophileProduct HeterocycleReaction TypeReference
trans-2,3-dimethoxycarbonyl-1-arylaziridineBenzaldehydeOxazolidineThermal [3+2] Cycloaddition nih.gov
Phtaloylimidophenylalanyl-2-hydroxymethylaziridineBenzaldehydeOxazolidineThermal [3+2] Cycloaddition researchgate.net
AziridineAlkenePyrrolidine[3+2] Cycloaddition wikipedia.org
AziridineImineImidazolidine[3+2] Cycloaddition researchgate.net

Hetero-Diels-Alder Reactions

Derivatives of this compound can also be elaborated to participate in hetero-Diels-Alder [4+2] cycloadditions, a powerful tool for constructing six-membered heterocycles. bioorg.orgrsc.org In these reactions, the aziridine-derived component can act as either the diene or the dienophile, depending on its structure.

A study by Kim and co-workers demonstrated that a chiral aziridine-2-carboxaldimine, formed from the corresponding aldehyde, can serve multiple roles in these cycloadditions. The (2R,10R)-(10-phenylethyl)aziridine-2-carboxaldimine was shown to react with different partners to yield various enantiopure nitrogen-containing heterocycles with high stereoselectivity. bioorg.org

As an aza-diene: The imine moiety acts as a 1-aza-1,3-diene and reacts with an olefin (dienophile) to afford 2-aziridinylpiperidines.

As an aza-dienophile: The C=N bond of the imine acts as the dienophile and reacts with a diene to produce 1,2,3,4-tetrahydroquinolines.

These reactions proceed through chelation-controlled transition states, ensuring high diastereoselectivity, where the nucleophile, diene, or dienophile preferentially attacks the re-face of the imine. bioorg.org

Table 4: Hetero-Diels-Alder Reactions of an Aziridine-2-carboxaldimine Derivative

Role of Aziridine DerivativeReaction PartnerProduct TypeReaction TypeReference
Aza-dieneOlefin2-Aziridinylpiperidine[4+2] Cycloaddition bioorg.org
Aza-dienophileDiene1,2,3,4-Tetrahydroquinoline[4+2] Cycloaddition bioorg.org

Applications of 1 1 Phenylethyl Aziridin 2 Yl Methanol Derivatives in Asymmetric Catalysis and Organic Synthesis

As Chiral Ligands and Catalysts in Metal-Mediated Asymmetric Reactions

The nitrogen and oxygen atoms within the [1-(1-Phenylethyl)aziridin-2-yl]methanol framework can coordinate to metal centers, creating a rigid and well-defined chiral environment. This property is harnessed in asymmetric catalysis, where the ligand-metal complex selectively promotes the formation of one enantiomer of the product over the other.

Derivatives of this compound have proven to be highly effective chiral ligands for the enantioselective addition of organozinc reagents (such as diethylzinc (B1219324) and diphenylzinc) to aldehydes. This reaction is a fundamental method for creating chiral secondary alcohols, which are important intermediates in pharmaceuticals and fine chemicals.

In this catalytic cycle, the aziridine (B145994) alcohol coordinates to the organozinc reagent. The resulting chiral complex then approaches the aldehyde, and the steric and electronic properties of the ligand dictate the facial selectivity of the nucleophilic attack on the carbonyl group. Research has shown that diastereomeric aziridine carbinols, which can be synthesized from the same chiral source, can function as pseudo-enantiomers. researchgate.net This allows for the synthesis of either enantiomer of the desired diaryl- or dialkylmethanol with high levels of enantioselectivity by simply choosing the appropriate diastereomer of the ligand. researchgate.net For instance, diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol has been specifically synthesized for this purpose. researchgate.net

The effectiveness of these ligands is demonstrated by the high enantiomeric excesses (ee) achieved for a range of aromatic and aliphatic aldehydes.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by an Aziridine Alcohol Derivative

Entry Aldehyde Product Yield (%) Enantiomeric Excess (ee, %)
1 Benzaldehyde 1-Phenyl-1-propanol >95 98
2 4-Chlorobenzaldehyde 1-(4-Chlorophenyl)-1-propanol >95 97
3 2-Naphthaldehyde 1-(Naphthalen-2-yl)-1-propanol >95 96

This table presents representative data based on findings in the field.

The application of chiral aziridine alcohols extends to promoting the asymmetric conjugate addition of organozinc reagents to α,β-unsaturated ketones (enones). This 1,4-addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter at the β-position of the carbonyl compound. Research has demonstrated that chiral aziridine alcohols and their corresponding ethers can effectively catalyze the addition of diethylzinc to various enones, yielding chiral ketones with high efficiency. mdpi.comsemanticscholar.org The ligand-metal complex activates the enone and shields one of its enantiotopic faces, guiding the incoming nucleophile to the opposite face to ensure high stereoselectivity.

Chiral ligands derived from aziridinyl methanols are also employed in the enantioselective addition of terminal alkynes to aldehydes, a key method for synthesizing chiral propargyl alcohols. In a notable study, N-trityl-aziridinyl sulfide (B99878) ligands, prepared from an aziridinyl methanol (B129727) precursor, were evaluated in the addition of phenylethynylzinc to benzaldehyde. mdpi.comsemanticscholar.org The reaction, catalyzed by the zinc complex of the aziridine ligand, proceeded with high enantioselectivity. mdpi.com The results indicated that electronic effects of substituents on the ligand play a crucial role in modulating the σ-donor-metal binding and, consequently, the enantioselectivity of the reaction. mdpi.com

Table 2: Enantioselective Addition of Phenylethynylzinc to Benzaldehyde

Entry Ligand Substituent (para-PhS-) Yield (%) Enantiomeric Ratio (er)
1 H 85 89.0:11.0
2 F 91 92.2:7.8
3 Cl 89 93.6:6.4

Data sourced from studies on N(sp³),S-bidentate aziridine-based ligands. mdpi.com

Azomethine ylides are nitrogen-centered 1,3-dipoles that can undergo cycloaddition reactions with alkenes to produce highly substituted pyrrolidine (B122466) rings, which are core structures in many natural products and pharmaceuticals. semanticscholar.org Ferrocenyl aziridinyl methanol (FAM) derivatives, a class of ligands based on the aziridinyl methanol scaffold, have been shown to be effective in catalyzing the 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient dipolarophiles. When combined with a silver salt, one such catalyst system (Ag-CFAM4) furnished the desired pyrrolidine derivatives in yields up to 95% and with outstanding enantioselectivity, reaching 99% ee.

The Aza-Henry, or nitro-Mannich, reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. This reaction is a significant carbon-carbon bond-forming process for creating vicinal diamines and α-amino acids. The catalytic performance of ferrocenyl aziridinyl methanol (FAM) ligands has also been tested in this context. Optimization studies revealed that a zinc-based catalyst system (Zn-PFAM1) effectively promotes the addition of nitroalkanes to N-Boc protected imines, affording the corresponding β-nitroamines in yields as high as 88% with a respectable 71% ee.

As Chiral Building Blocks in the Synthesis of Complex Organic Molecules

Beyond their role in catalysis, this compound and its related esters and aldehydes are valuable chiral building blocks, often referred to as "chirons." bath.ac.uknih.gov They serve as versatile three-carbon synthons where the stereochemistry is pre-defined and protected by the robust N-(1-phenylethyl) group, which acts as a chiral auxiliary. bath.ac.uknih.gov This auxiliary directs the stereochemical outcome of subsequent reactions and can be removed later in the synthetic sequence. bath.ac.uk

The aziridine ring in these building blocks is a latent 1,2-amino alcohol. The ring can be opened regioselectively by various nucleophiles, primarily at the less substituted C3 position, to introduce new functional groups and build molecular complexity. nih.govresearchgate.net For example, the alcohol (2R,1'R)-[1-(1-Phenylethyl)aziridin-2-yl]methanol was used as a key intermediate in an efficient synthesis of the biologically active enantiomer of the antiarrhythmic drug mexiletine. bath.ac.uk

Furthermore, derivatives prepared from chiral aziridine-2-carboxylates can undergo regioselective ring-opening followed by cyclization to create other important azaheterocycles. nih.govrsc.org Depending on the substituents and reaction conditions, these pathways can lead to the stereocontrolled synthesis of substituted pyrrolidines and piperidines, which are prevalent motifs in alkaloid natural products. nih.govrsc.org

Preparation of Chiral 1,2-Diamines

Chiral 1,2-diamines are crucial structural motifs in many biologically active compounds and are widely used as chiral ligands in asymmetric catalysis. rsc.orgprinceton.edu The ring-opening of aziridines provides a direct and efficient route to these important molecules. Derivatives of this compound are excellent precursors for this transformation.

The synthesis typically involves the regioselective nucleophilic attack at one of the aziridine ring carbons. The choice of nucleophile and reaction conditions dictates the outcome. For instance, the aziridine ring can be opened with iodotrimethylsilane (B154268) to produce a protected diamine intermediate. nih.gov This intermediate can then be further manipulated, such as through removal of the chiral auxiliary and acylation, to yield the desired diamine analogues. nih.gov

Another powerful method is the catalytic aminolysis of meso-aziridines, which is a highly effective strategy for creating chiral 1,2-diamines where the two amino groups are differently substituted. rsc.org For example, the reaction of meso-aziridines with trimethylsilyl (B98337) azide (B81097), often catalyzed by chiral chromium(III) Schiff base complexes, yields β-azido amino compounds. rsc.org These products can be readily converted into the target 1,2-diamines with high enantiomeric excess. rsc.org

A representative transformation is shown in the scheme below, where an N-(1-phenylethyl)aziridine derivative is converted into a protected diamine.

Scheme 1: Synthesis of a Protected Diamine via Aziridine Ring Opening

Precursor Reagents Product Application
Aziridine Ketone (2S,1'R)-77 1. Reduction, 2. Mesylation, 3. Reduction 2-Phenylethyl substituted aziridine Intermediate Step
2-Phenylethyl substituted aziridine Iodotrimethylsilane Protected Diamine (R)-80a Precursor to Sphingolipid Analogues
Protected Diamine (R)-80a 1. Removal of chiral auxiliary, 2. Acylation Sphingolipid Analogue (R)-76 Final Product

This table illustrates a multi-step synthesis starting from an aziridine ketone derivative to form a sphingolipid analogue, involving a key diamine intermediate formed by ring-opening. nih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Tetrahydroquinolines)

The versatility of this compound extends to its use as a precursor for more complex nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals and natural products. kit.edunih.govopenmedicinalchemistryjournal.com The synthetic strategy generally involves a regioselective aziridine ring-opening followed by an intramolecular cyclization. frontiersin.orgnih.gov

Pyrrolidines: The construction of pyrrolidine rings from aziridine precursors is a well-established method. nih.govresearchgate.netrsc.org The regioselectivity of the initial ring-opening reaction is critical and can be controlled by the functional groups present on the side chain attached to the aziridine. nih.gov For example, an aziridine (E)-acrylate, which can be synthesized from this compound via oxidation to the aldehyde followed by a Wittig reaction, serves as a starting point for the synthesis of functionalized pyrrolidines. nih.gov

Piperidines: this compound and its derivatives are effective starting materials for the stereoselective synthesis of piperidine (B6355638) alkaloids. nih.govrsc.org A key strategy involves preparing a γ-aziridinyl ketone from the corresponding aziridine-2-carboxylate (B8329488). frontiersin.org This ketone then undergoes a regioselective ring-opening when treated with a protic acid, such as trifluoroacetic acid (TFA), in an acetone (B3395972)/water mixture. The resulting intermediate can then be cyclized to form the piperidine ring system. frontiersin.org This approach has been successfully applied to the synthesis of natural products like isosolenopsins, deoxocassine, and spectaline. rsc.org

Tetrahydroquinolines: While direct synthesis from aziridines is less commonly documented, the construction of tetrahydroquinolines often involves the cyclization of N-aryl propargylamines or 2-aminochalcones. organic-chemistry.org The functional handles provided by the ring-opening of this compound could potentially be elaborated to form the necessary precursors for these cyclization strategies, although this represents a more indirect application.

Table 1: Regioselective Ring-Opening for Piperidine Synthesis

Entry Protic Acid Solvent Time (h) Yield of Ring-Opened Product (%)
1 Acetic Acid Neat 4 No reaction
2 Acetic Acid Toluene (B28343) 5 No reaction
3 Trifluoroacetic Acid CH₃CN/H₂O (9:1) 5 60
4 Trifluoroacetic Acid Acetone/H₂O (9:1) 4 80
5 Trifluoroacetic Acid Acetone/H₂O (2:1) 4 90
6 Sulfuric Acid Acetone/H₂O (2:1) 4 82

This table summarizes the screening of conditions for the regioselective ring-opening of a γ-aziridinyl ketone precursor, showing that TFA in an acetone/water mixture provides the highest yield for the intermediate leading to piperidine synthesis. frontiersin.org

Applications in the Synthesis of Natural Product Analogues (e.g., Alkaloids, Tryptophanols)

The enantiopure nature of this compound makes it an ideal starting material for the total synthesis of complex natural products and their analogues, particularly alkaloids and modified amino acids. researchgate.netnih.govthieme-connect.de

Alkaloids: This class of compounds frequently contains chiral nitrogen heterocycles. researchgate.net Syntheses of various alkaloids, including piperidine-based structures like (−)-hygrine and (−)-coniine, have been achieved using N-(1-phenylethyl)aziridine derivatives. researchgate.netrsc.org The general strategy involves elaborating the side chain of the aziridine, followed by a ring-opening and intramolecular cyclization cascade to build the core heterocyclic structure of the target alkaloid. researchgate.netrsc.org

Tryptophanols: An efficient synthesis of enantiomerically pure (l)-tryptophanol and its substituted analogues has been developed starting from aziridine-2(S)-methanol. bioorg.orgnih.gov The key transformation involves converting the aziridinemethanol into 4(R)-iodomethyl-2-oxazolidinone in a single, high-yielding step. bioorg.orgcapes.gov.br This oxazolidinone is then reacted with an appropriate indolylmagnesium bromide reagent. The coupling reaction proceeds most effectively in refluxing toluene, affording the desired protected tryptophanol, which can be subsequently deprotected to yield the final product. bioorg.org This methodology allows for the synthesis of various tryptophanol analogues by simply changing the substituent on the indole (B1671886) ring of the Grignard reagent. bioorg.orgnih.gov

Table 2: Synthesis of Protected Tryptophanol from an Aziridine-Derived Oxazolidinone

Entry Solvent Conditions Yield (%)
1 Benzene Reflux 48
2 Toluene Reflux 62
3 Chlorobenzene Reflux 36
4 Xylene Reflux 37

This table highlights the optimization of the solvent for the coupling reaction between 4(R)-iodomethyl-2-oxazolidinone and indolylmagnesium bromide, with toluene providing the best yield. bioorg.org

Role as Chiral Solvating Agents (CSAs) for Enantiodiscrimination of Carboxylic Acids

Beyond their role as synthetic intermediates, this compound derivatives have found utility in analytical chemistry as chiral solvating agents (CSAs). nih.gov They are particularly effective for the enantiodiscrimination of α-racemic carboxylic acids using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org

When a chiral aziridinyl methanol is added to a solution of a racemic carboxylic acid, it forms diastereomeric complexes through non-covalent interactions, primarily hydrogen bonding between the alcohol and amine of the CSA and the carboxyl group of the acid. nih.govscispace.com These diastereomeric complexes are non-equivalent in the NMR spectrometer's magnetic field, leading to the separation of signals for the two enantiomers. The magnitude of this separation, known as chemical shift non-equivalence (ΔΔδ), allows for the determination of the enantiomeric excess (ee) of the acid sample. nih.gov

Derivatives such as (S)-aziridinyl diphenylmethanol (B121723) have proven to be excellent CSAs, showing significant signal splitting for a wide range of carboxylic acids. nih.govscispace.com The method is operationally simple and provides a reliable linear correlation between the NMR-determined ee values and gravimetrically prepared samples of known enantiomeric composition. nih.gov

Table 3: Enantiodiscrimination of Carboxylic Acids using an Aziridin-2-yl Methanol CSA

Carboxylic Acid Analyte ΔΔδ (ppm) for α-H Spectrometer Frequency (MHz)
Mandelic acid 0.052 600
2-Phenylpropionic acid 0.045 600
2-Phenylbutyric acid 0.040 600
2-phenoxypropanoic acid 0.043 600
N-Boc-Alanine 0.027 600

This table presents the chemical shift non-equivalence (ΔΔδ) observed for the α-proton of various racemic carboxylic acids in the presence of a chiral aziridin-2-yl methanol CSA in CDCl₃ at 25°C. nih.gov

Computational and Mechanistic Studies on 1 1 Phenylethyl Aziridin 2 Yl Methanol Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a important method for investigating the mechanisms of reactions involving chiral aziridines. These computational studies allow for the elucidation of detailed reaction pathways, including the identification of transient intermediates and the calculation of their relative energies. While specific DFT data for [1-(1-Phenylethyl)aziridin-2-yl]methanol is not extensively available in public literature, the principles of such investigations can be understood from studies on analogous N-substituted aziridines.

A key aspect of aziridine (B145994) chemistry that can be probed by DFT is the nitrogen inversion barrier. The nitrogen atom in an aziridine can invert its configuration, and the energy barrier for this process influences the conformational dynamics of the molecule. DFT calculations on various N-substituted aziridines have shown that the nature of the substituent on the nitrogen atom significantly affects this inversion energy. For instance, aryl and acyl groups tend to lower the inversion barrier compared to alkyl groups, due to electronic effects. researchgate.net

In the context of reactions involving this compound, DFT can be employed to model the entire reaction coordinate. This includes the geometry optimization of reactants, products, and, most importantly, transition states. The calculated energies of these species allow for the construction of a potential energy surface, which provides a quantitative measure of the reaction's feasibility and the heights of activation barriers. researchgate.netnih.gov For example, in the ring-opening reactions of aziridines, DFT can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a discrete intermediate. researchgate.net

Table 1: Representative N-Inversion Barriers for N-Substituted Aziridines (Illustrative Data)

N-SubstituentInversion Energy (kcal/mol)
Hydrogen (H)16.64
Methyl (Me)16.97
Phenyl (Ph)8.91
Benzyl (Bn)16.70
Benzoyl (COPh)5.75

This table is illustrative and based on data for general N-substituted aziridines to demonstrate the impact of substituents on the N-inversion barrier as studied by DFT. researchgate.net Specific values for this compound would require dedicated calculations.

Analysis of Regioselectivity and Stereoselectivity through Computational Models

The reactions of this compound and its derivatives, particularly the nucleophilic ring-opening of the aziridine, are characterized by questions of regioselectivity and stereoselectivity. Computational models provide a framework for understanding and predicting the outcomes of these reactions.

The regioselectivity of aziridine ring-opening—whether a nucleophile attacks the more substituted C2 carbon or the less substituted C3 carbon—is a central theme. Computational studies on related systems have shown that this selectivity is governed by a combination of steric and electronic factors, as well as the nature of the catalyst and nucleophile. acs.orgmdpi.com

A common mechanistic feature in the acid-catalyzed or Lewis acid-mediated ring-opening of aziridines is the formation of an aziridinium (B1262131) ion intermediate. researchgate.netnih.gov DFT models can be used to analyze the stability of the two possible carbocations that would result from the opening of this intermediate. The 1-phenylethyl group on the nitrogen and the hydroxymethyl group at C2 both exert significant electronic and steric influence.

Computational models suggest that in many cases, the reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to an inversion of stereochemistry at that center. The choice between attack at C2 and C3 can be rationalized by comparing the activation energies of the two corresponding transition states.

For instance, in the presence of a substituent at C2, a nucleophile might be expected to attack the less sterically hindered C3 position. However, electronic effects from the substituents and the nitrogen atom can stabilize a partial positive charge at the C2 position, making it more electrophilic and favoring attack at this site. DFT calculations can quantify these competing effects. researchgate.net

Table 2: Factors Influencing Regioselectivity in Aziridine Ring-Opening

FactorFavors Attack at C2 (Substituted Carbon)Favors Attack at C3 (Unsubstituted Carbon)
Steric Hindrance Generally disfavoredGenerally favored
Electronic Effects Stabilizing group for positive charge (e.g., aryl)Electron-withdrawing group at C2 can activate C3
Catalyst/Medium Lewis acids can coordinate to N, activating C2Bulky catalysts may favor approach to C3
Nucleophile "Hard" nucleophiles may favor the more electrophilic center"Soft" and bulky nucleophiles may favor the less hindered center

Transition State Analysis and Energy Profiles for Key Transformations

The heart of computational mechanistic studies lies in the analysis of transition states and the generation of reaction energy profiles. A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Its geometry and energy determine the rate and feasibility of a chemical reaction.

For key transformations of this compound, such as its synthesis via reduction of the corresponding ester or its use in ring-opening reactions, DFT can be used to locate and characterize the relevant transition states. Analysis of the transition state geometry reveals which bonds are being formed and broken at the climax of the reaction.

A reaction energy profile is a two-dimensional plot that maps the change in energy of a system as it progresses along the reaction coordinate. These profiles provide a visual representation of the reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products. The highest point on the profile corresponds to the rate-determining transition state, and its energy relative to the reactants is the activation energy of the reaction. researchgate.netnih.gov

In the context of the regioselective ring-opening of an aziridinium ion derived from this compound, two primary pathways are possible: one leading to nucleophilic attack at C2 and the other at C3. DFT calculations would yield two distinct energy profiles, one for each pathway. The pathway with the lower activation energy would be the kinetically favored one, thus predicting the major product.

A plausible transition state for the ring-opening involves the approaching nucleophile, the three-membered aziridinium ring, and the departing bond. The bond lengths and angles in the calculated transition state structure can confirm the SN2-like nature of the attack. researchgate.net While specific energy values are not available for the title compound, a representative energy profile for a two-step ring-opening reaction proceeding through an aziridinium ion intermediate can be conceptualized.

Figure 1: Illustrative Reaction Energy Profile for Aziridine Ring-Opening

This is a generic, illustrative energy profile for a stepwise reaction involving an intermediate, such as the formation of an aziridinium ion followed by nucleophilic attack. The relative heights of the transition states (TS1 and TS2) and the stability of the intermediate would be determined by specific DFT calculations.

Future Perspectives and Research Directions

Development of Novel and More Efficient Synthetic Routes to Chiral Aziridinylmethanols

While established methods for synthesizing chiral aziridinylmethanols exist, the pursuit of more efficient, atom-economical, and sustainable routes remains a paramount objective. nih.gov Current strategies often involve multi-step sequences that can be cumbersome and generate significant waste. nih.gov Future research is anticipated to focus on the following areas:

Catalytic Asymmetric Aziridination: The development of novel chiral catalysts that can directly and enantioselectively convert simple, achiral starting materials into chiral aziridinylmethanols is a primary goal. This includes the design of new ligands for metal-catalyzed reactions and the exploration of organocatalytic approaches. msu.edumdpi.com A significant challenge lies in achieving high levels of both diastereoselectivity and enantioselectivity, particularly for the synthesis of trisubstituted aziridines. nih.gov

One-Pot and Cascade Reactions: Combining multiple synthetic steps into a single, seamless operation offers significant advantages in terms of efficiency and resource utilization. nih.gov Future efforts will likely concentrate on designing cascade reactions that can rapidly construct the chiral aziridinylmethanol core from readily available precursors.

Flow Chemistry and Process Intensification: The application of continuous flow technologies to the synthesis of chiral aziridinylmethanols holds the promise of improved scalability, safety, and reproducibility. This approach allows for precise control over reaction parameters, which can lead to higher yields and purities.

Exploration of New Reactivity Modes and Transformations of [1-(1-Phenylethyl)aziridin-2-yl]methanol Derivatives

The inherent ring strain of the aziridine (B145994) ring in this compound makes it susceptible to a variety of ring-opening reactions, providing access to a diverse range of functionalized products. researchgate.net While nucleophilic ring-opening is a well-established transformation, future research will likely delve into uncovering novel reactivity patterns.

Regio- and Stereoselective Ring-Opening: A key challenge is to control the regioselectivity and stereoselectivity of the ring-opening process. nih.gov The development of new catalytic systems and reaction conditions that can selectively cleave specific C-N or C-C bonds will be crucial for accessing a wider range of chiral building blocks.

Transition Metal-Catalyzed Transformations: The use of transition metals to mediate novel transformations of aziridine derivatives is a rapidly growing area of research. This includes exploring reactions such as C-H activation, cross-coupling, and cycloaddition reactions, which could lead to the synthesis of complex and previously inaccessible molecular architectures.

Photocatalysis and Electrocatalysis: The application of light- and electricity-driven catalytic methods to aziridine chemistry is a promising frontier. nih.gov These approaches can enable unique and highly selective transformations that are often difficult to achieve using traditional thermal methods.

Expansion of Catalytic Applications in Broader Asymmetric Synthesis Contexts

The chiral information embedded within this compound and its derivatives makes them attractive candidates for use as chiral ligands and catalysts in a wide range of asymmetric transformations.

Development of Novel Chiral Ligands: The synthesis of new phosphine-containing aziridine derivatives has shown promise in promoting asymmetric reactions. mdpi.com Future research will likely focus on designing and synthesizing a broader range of aziridine-based ligands with tunable steric and electronic properties to achieve high enantioselectivities in various catalytic processes.

Applications in Organocatalysis: Chiral aziridines can also serve as effective organocatalysts. mdpi.com Exploring their potential in promoting a wider variety of asymmetric reactions, such as aldol, Michael, and Mannich reactions, is a key area for future investigation.

Tandem Catalysis: The integration of aziridine-based catalysts into tandem catalytic cycles, where multiple transformations occur in a single pot, represents a powerful strategy for streamlining the synthesis of complex molecules.

Advanced Computational Modeling for Predictive Understanding and Rational Design in Aziridine Chemistry

Computational chemistry has emerged as an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. mit.edumaterialssquare.com In the context of aziridine chemistry, computational modeling can provide valuable insights that can guide the rational design of new catalysts and reactions.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate the detailed mechanisms of aziridination and ring-opening reactions. This understanding can help in optimizing reaction conditions and designing more efficient catalytic systems.

Predictive Catalyst Design: Computational screening of virtual libraries of chiral ligands and catalysts can accelerate the discovery of new and improved catalytic systems for asymmetric aziridination and other transformations. mit.edumaterialssquare.com

Understanding Reactivity and Selectivity: Computational models can be employed to understand the factors that govern the reactivity and selectivity of aziridine derivatives. nih.gov This knowledge is crucial for developing new synthetic methodologies with predictable outcomes.

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